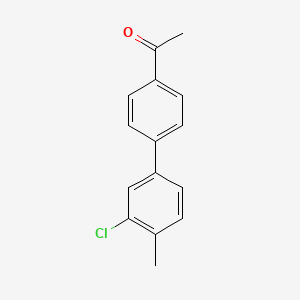

4'-Acetyl-3-chloro-4-methylbiphenyl

Description

Properties

IUPAC Name |

1-[4-(3-chloro-4-methylphenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c1-10-3-4-14(9-15(10)16)13-7-5-12(6-8-13)11(2)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTIKMNZRJZSLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718366 | |

| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1345471-15-9 | |

| Record name | Ethanone, 1-(3′-chloro-4′-methyl[1,1′-biphenyl]-4-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1345471-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3'-Chloro-4'-methyl[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4’-Acetyl-3-chloro-4-methylbiphenyl typically involves the following steps:

Starting Materials: The synthesis begins with biphenyl derivatives, such as 4-chlorobiphenyl and 4-methylbiphenyl.

Chlorination: The chlorination step involves the use of chlorine gas (Cl2) or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position on the biphenyl ring.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4’-Acetyl-3-chloro-4-methylbiphenyl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Scientific Research Applications

4’-Acetyl-3-chloro-4-methylbiphenyl has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activity and interactions with biological molecules.

Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4’-Acetyl-3-chloro-4-methylbiphenyl involves its interaction with molecular targets such as enzymes or receptors. The acetyl group can participate in acetylation reactions, modifying the activity of proteins or other biomolecules. The chlorine atom may influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares 4'-Acetyl-3-chloro-4-methylbiphenyl to structurally related biphenyl derivatives, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Analysis

The table below highlights key differences among selected compounds:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The acetyl group in this compound deactivates the ring, directing electrophilic substitution to specific positions. In contrast, the acetamido group in 4'-Acetamidoacetophenone offers moderate electron withdrawal but enhances solubility in polar solvents.

- Electron-Donating Groups (EDGs): Methyl and ethyl substituents (e.g., in 4'-Ethyl-biphenyl-4-carboxylic acid ) increase electron density, improving stability but reducing reactivity toward electrophiles.

- Halogen Effects: Chloro groups (e.g., in 4-(3-Chlorophenyl)aniline ) enhance lipophilicity, which is critical in drug design for membrane permeability.

Biological Activity

4'-Acetyl-3-chloro-4-methylbiphenyl (CAS No. 1345471-15-9) is a biphenyl derivative that has garnered attention for its potential biological activities. This compound features an acetyl group, a chlorine atom, and a methyl group, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and toxicology.

This compound is characterized by the following structural features:

- Biphenyl Core : A structure consisting of two phenyl rings.

- Acetyl Group : Contributes to reactivity through acetylation mechanisms.

- Chlorine Atom : Influences the compound's electrophilicity and potential interactions with biological targets.

- Methyl Group : Affects steric hindrance and solubility.

The mechanism of action of this compound involves its interaction with various biological molecules, including enzymes and receptors. The acetyl group can modify protein activity through acetylation, while the chlorine atom may enhance binding affinity to specific targets due to its electronegative nature. This compound may also participate in nucleophilic substitution reactions, which can lead to diverse biological effects.

Cytotoxicity and Genotoxicity

Research has indicated that biphenyl derivatives can exhibit cytotoxic effects on mammalian cells. In particular, studies have shown that this compound may display significant cytotoxicity against various cancer cell lines. The cytotoxicity assays typically employed include:

- MTT Assay : Measures cell viability based on mitochondrial activity.

- Colony Formation Assay : Evaluates the ability of cells to proliferate after exposure to the compound.

In vitro studies suggest that the compound can induce apoptosis in tumor cells, which is critical for its potential as an anticancer agent .

Mutagenicity Studies

The mutagenic potential of this compound has been assessed using the Ames test, which evaluates the mutagenicity of compounds by measuring their ability to induce mutations in specific strains of Salmonella. Results indicate that certain structural modifications in biphenyl derivatives can influence their mutagenic properties, highlighting the importance of substituent effects on biological activity .

Case Studies

- Cytotoxicity in Cancer Cell Lines : A study demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating promising anticancer activity. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.

- Genotoxicity Assessment : In vivo studies involving chromosomal aberration tests in mice revealed that exposure to this compound resulted in significant chromosomal damage, suggesting a potential risk for genotoxic effects upon prolonged exposure .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other biphenyl derivatives:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 4-Acetylbiphenyl | Lacks chlorine and methyl groups | Lower cytotoxicity |

| 3-Chloro-4-methylbiphenyl | Lacks acetyl group | Moderate cytotoxicity |

| 4-Methylbiphenyl | Lacks both acetyl and chlorine groups | Minimal biological activity |

This comparison illustrates how modifications in structure can significantly alter biological properties and activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.